![molecular formula C13H12O5 B3022438 5-[(4-Methoxyphenoxy)methyl]furan-2-carboxylic acid CAS No. 832739-39-6](/img/structure/B3022438.png)
5-[(4-Methoxyphenoxy)methyl]furan-2-carboxylic acid
Overview
Description
5-[(4-Methoxyphenoxy)methyl]furan-2-carboxylic acid is a compound that can be considered a derivative of furan carboxylic acids, which are known for their applications in pharmaceutical and polymer industries. Although the specific compound is not directly studied in the provided papers, the related research gives insight into the chemical behavior and potential applications of furan derivatives.
Synthesis Analysis
The synthesis of furan carboxylic acids can be achieved through various methods. One such method is the one-pot enzyme cascade system, which allows for the controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural (HMF) . This method utilizes a dual-enzyme system and internal recycling of H2O2 to achieve high yields of the desired products. While this method does not directly apply to the synthesis of 5-[(4-Methoxyphenoxy)methyl]furan-2-carboxylic acid, it provides a potential pathway for its synthesis by modifying the starting materials and enzymes used.
Molecular Structure Analysis
The molecular structure of furan derivatives is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen. The presence of substituents like methoxyphenoxy groups can influence the chemical properties and reactivity of the molecule. Studies on similar furan derivatives have shown that the introduction of different substituents can lead to a variety of compounds with distinct properties .
Chemical Reactions Analysis
Furan derivatives can undergo a range of chemical reactions. For instance, the treatment of certain furan compounds with benzenesulfonyl chloride in an alkaline medium can lead to rearrangements and the formation of new carboxylic acids . Methyl 5-phenoxy-2-furancarboxylates can be prepared from the reaction of methyl 5-nitro-2-furancarboxylate with phenoxides, indicating that nucleophilic substitution reactions are possible with furan carboxylic acids . These reactions could potentially be applied to synthesize the 5-[(4-Methoxyphenoxy)methyl]furan-2-carboxylic acid by choosing appropriate reaction conditions and reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives are influenced by their molecular structure. For example, the introduction of alkyloxyaryl groups has been found to result in compounds with hypolipidemic activity . The synthesis of biobased polyesters using furan derivatives as building blocks has been explored, and the resulting polyesters have shown promising physical properties . These findings suggest that 5-[(4-Methoxyphenoxy)methyl]furan-2-carboxylic acid could also exhibit unique physical and chemical properties that might be useful in pharmaceutical or polymer applications.
Safety and Hazards
properties
IUPAC Name |
5-[(4-methoxyphenoxy)methyl]furan-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-16-9-2-4-10(5-3-9)17-8-11-6-7-12(18-11)13(14)15/h2-7H,8H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFIQJWOUCMCRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401224037 | |
Record name | 5-[(4-Methoxyphenoxy)methyl]-2-furancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401224037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
832739-39-6 | |
Record name | 5-[(4-Methoxyphenoxy)methyl]-2-furancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832739-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(4-Methoxyphenoxy)methyl]-2-furancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401224037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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